molecular formula C4H7N3OS B12937407 (4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one

(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one

Cat. No.: B12937407
M. Wt: 145.19 g/mol
InChI Key: JTHQOEQNCCWDTH-UWTATZPHSA-N
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Description

(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring through cyclization reactions, followed by the introduction of the amino and sulfanylmethyl groups under specific conditions. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol: A compound with a similar sulfanylmethyl group but different core structure.

    (4S)-5-[[(1S)-1-[[(1R)-2-[2-(4-methoxyphenyl)ethylamino]-2-oxo-1,3-dihydroimidazol-5-yl]methyl]amino]-1-oxopropyl]amino]-1,3-dihydroimidazol-2-one: Another imidazole derivative with different substituents.

Uniqueness

(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C4H7N3OS/c5-4-6-2(1-9)3(8)7-4/h2,9H,1H2,(H3,5,6,7,8)/t2-/m1/s1

InChI Key

JTHQOEQNCCWDTH-UWTATZPHSA-N

Isomeric SMILES

C([C@@H]1C(=O)NC(=N1)N)S

Canonical SMILES

C(C1C(=O)NC(=N1)N)S

Origin of Product

United States

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